molecular formula C12H13Cl2NO B1444403 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide CAS No. 1393441-90-1

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide

Cat. No.: B1444403
CAS No.: 1393441-90-1
M. Wt: 258.14 g/mol
InChI Key: JCQBZQLOPIVNEN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide follows established International Union of Pure and Applied Chemistry guidelines for complex organic structures containing multiple functional groups. The compound's official IUPAC name reflects the hierarchical priority of functional groups, with the carboxamide functionality taking precedence over the aromatic substitution pattern. The base name derives from cyclopentane, indicating the five-membered saturated carbocyclic ring that serves as the primary structural framework.

The systematic identification begins with the cyclopentane ring as the parent structure, numbered to give the carboxamide group the lowest possible position designation. The aromatic substituent is identified as a 3,4-dichlorophenyl group, where the chlorine atoms occupy the meta and para positions relative to the point of attachment to the cyclopentane ring. This nomenclature system ensures unambiguous identification and facilitates database searches across chemical literature.

The compound possesses several important molecular identifiers that enable precise chemical communication and database queries. The Chemical Abstracts Service registry number 1393441-90-1 provides a unique numerical identifier for this specific chemical entity. The molecular formula C₁₂H₁₃Cl₂NO indicates the elemental composition, revealing twelve carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 258.14 grams per mole.

Additional systematic identifiers include the Simplified Molecular Input Line Entry System representation: NC(=O)C1(CCCC1)c1ccc(c(c1)Cl)Cl, which provides a linear notation for the molecular structure. The International Chemical Identifier key JCQBZQLOPIVNEN-UHFFFAOYSA-N offers another standardized method for molecular identification, particularly useful in computational chemistry applications. These various nomenclature systems work together to provide comprehensive identification protocols for scientific communication and database management.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits significant complexity arising from the conformational flexibility of the cyclopentane ring system and the spatial arrangement of substituents around the quaternary carbon center. The cyclopentane ring adopts non-planar conformations to minimize both angular strain and torsional strain, with the most stable conformation being the envelope shape where one carbon atom is displaced from the plane of the other four.

In the envelope conformation, the cyclopentane ring experiences minimal angular strain since the ideal angle in a regular pentagon approaches 107 degrees, closely matching the tetrahedral bond angle of 109.5 degrees. This conformational preference significantly influences the overall molecular shape and affects the spatial positioning of both the dichlorophenyl group and the carboxamide functionality. The envelope conformation undergoes rapid ring inversion at room temperature, a process known as pseudorotation, where each carbon atom alternately assumes the out-of-plane position.

The quaternary carbon center at position 1 of the cyclopentane ring represents a critical stereochemical feature, as it bears both the dichlorophenyl substituent and the carboxamide group. This substitution pattern creates a chiral environment, although the rapid conformational interconversion of the cyclopentane ring may influence the overall stereochemical behavior of the molecule. The spatial arrangement of these substituents affects molecular properties such as dipole moment, intermolecular interactions, and crystal packing behavior.

The dichlorophenyl group introduces additional geometric considerations through its aromatic character and the positioning of the chlorine substituents. The meta and para chlorine atoms create an asymmetric substitution pattern on the benzene ring, contributing to the overall molecular polarity and influencing potential intermolecular interactions. The rotation about the bond connecting the cyclopentane ring to the aromatic system represents another degree of conformational freedom that must be considered in comprehensive stereochemical analysis.

Crystallographic Data Analysis from X-ray Diffraction Studies

X-ray diffraction analysis provides the most definitive method for determining the three-dimensional molecular structure of this compound in the solid state. Single crystal X-ray diffraction studies reveal precise atomic positions, bond lengths, bond angles, and intermolecular interactions that govern crystal packing arrangements. The crystallographic analysis employs Bragg's law, mathematically expressed as nλ = 2d sin θ, where n represents the diffraction order, λ the X-ray wavelength, d the spacing between atomic planes, and θ half the scattering angle.

Powder X-ray diffraction techniques complement single crystal studies by providing information about polycrystalline samples and enabling phase identification and quantification. These methods prove particularly valuable for quality control applications and for analyzing samples where suitable single crystals cannot be obtained. The diffraction patterns generated provide fingerprint-like characteristics that enable unambiguous identification of crystalline phases and polymorphic forms.

The crystallographic data for related cyclopentane carboxamide derivatives demonstrates the influence of ring conformation on overall molecular geometry. Studies of similar compounds reveal that the cyclopentane ring typically adopts envelope conformations in the solid state, with specific substituents occupying either equatorial or axial orientations relative to the mean plane of the five-membered ring. The crystal packing arrangements are stabilized by classical hydrogen bonds involving the carboxamide functionality and non-classical hydrogen bonds including carbon-hydrogen to oxygen interactions.

Recent crystallographic investigations of related dichlorophenyl-substituted compounds provide insights into the preferred orientations and intermolecular interactions that may be expected for this compound. The presence of chlorine atoms introduces additional opportunities for halogen bonding interactions, which can significantly influence crystal packing arrangements and physical properties. The combination of hydrogen bonding through the carboxamide group and potential halogen bonding through the chlorine substituents creates a complex network of intermolecular interactions that determine the solid-state structure.

Comparative Analysis of Tautomeric and Conformational Isomerism

The carboxamide functionality in this compound exhibits potential for tautomeric equilibria, particularly involving the interconversion between the amide form and the corresponding imidic acid tautomer. Amide-imidic acid tautomerism occurs through a hydrogen shift from the nitrogen atom to the oxygen atom, creating an alternative structural arrangement with distinct chemical and physical properties. The relative stability of these tautomers depends on various factors including solvent environment, temperature, and the presence of other chemical species.

In most conventional environments, the amide tautomer predominates due to its greater thermodynamic stability. This stability arises from the favorable resonance structures possible in the amide form, where electron delocalization between the carbonyl carbon, oxygen, and nitrogen atoms creates a partial double bond character in the carbon-nitrogen bond. The imidic acid tautomer, while less stable under normal conditions, may become significant under specific chemical environments or in the presence of coordinating metal centers.

The conformational isomerism associated with the cyclopentane ring system represents another important aspect of structural diversity for this compound. The envelope conformation undergoes continuous pseudorotation, creating a dynamic equilibrium between different conformational states. Each conformational state positions the substituents in slightly different spatial arrangements, potentially affecting molecular recognition, binding affinity, and chemical reactivity patterns.

Comparative analysis with related cyclopentane derivatives reveals that substituent effects can significantly influence both the preferred ring conformation and the rate of conformational interconversion. Bulky substituents tend to favor conformations that minimize steric interactions, while electronic effects from electron-withdrawing or electron-donating groups can alter the relative energies of different conformational states. The dichlorophenyl group, with its significant steric bulk and electronic effects, likely influences both the preferred envelope orientation and the barrier to ring inversion.

The interaction between tautomeric and conformational equilibria creates additional complexity in the complete structural characterization of this compound. Different conformational states may exhibit varying tendencies toward tautomerization, while different tautomeric forms may prefer distinct conformational arrangements. This intricate relationship between multiple equilibrium processes necessitates sophisticated analytical approaches and theoretical modeling to achieve comprehensive understanding of the compound's structural behavior under various conditions.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBZQLOPIVNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236126
Record name Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-90-1
Record name Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Coupling Using Carbodiimide Chemistry

  • Method: Reaction of cyclopentanecarboxylic acid with 1-(3,4-dichlorophenyl)ethylamine in the presence of DCC and catalytic DMAP in dichloromethane at room temperature.
  • Mechanism: DCC activates the acid to form an O-acylurea intermediate, which is then attacked by the amine to yield the amide.
  • Advantages: Mild conditions, high selectivity.
  • Limitations: Formation of dicyclohexylurea byproduct requires filtration.

Amide Coupling Using HATU and DIPEA

  • Method: Acid-amine coupling using HATU (a uronium-type coupling reagent) with DIPEA as base in DMF solvent.
  • Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (~40°C).
  • Yields: High yields reported (up to 85% in related cyclopropane carboxamide derivatives).
  • Advantages: Faster reaction times compared to DCC, fewer side products, excellent coupling efficiency.
  • Notes: DMF is preferred over THF due to faster reaction kinetics.

Coupling Using EDC.HCl and DMAP

  • Method: Use of EDC.HCl (water-soluble carbodiimide) with DMAP catalyst in dichloromethane at ambient temperature.
  • Example: In a reported procedure, 1-(3,4-dichlorophenyl)ethylamine was reacted with carboxylic acids using EDC.HCl and DMAP to afford the corresponding amides after 5 hours stirring.
  • Workup: Filtration through silica gel and solvent evaporation yielded the product as a solid.
  • Advantages: Water-soluble byproducts simplify purification.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Industrial synthesis benefits from continuous flow technology, which allows precise control of reaction parameters (temperature, residence time), improving yield and safety.
  • Automation: Automated systems reduce human error and enhance reproducibility.
  • Solvent and Reagent Recycling: Important for cost-effectiveness and environmental impact.

Reaction Optimization Parameters

Parameter Effect on Reaction
Temperature Higher temperatures can reduce yield due to side reactions; optimal around room temperature to 40°C
Solvent Polar aprotic solvents like DMF and DMSO enhance coupling efficiency; DCM used for mild conditions
Base DIPEA preferred over triethylamine for better yields and reaction rates
Coupling Reagent HATU > DCC > EDC in terms of speed and yield
Reaction Time Typically 2-5 hours; longer times may not improve yield

Summary Table of Preparation Methods

Method Reagents/Conditions Solvent Temperature Yield (%) Notes
DCC + DMAP DCC (1 eq), DMAP catalytic DCM RT Moderate Byproduct filtration needed
HATU + DIPEA HATU (1 eq), DIPEA (1.5 eq) DMF RT - 40°C Up to 85 Faster, cleaner reaction
EDC.HCl + DMAP EDC.HCl (1 eq), DMAP (1 eq) DCM RT Moderate Water-soluble byproducts facilitate purification
Continuous Flow Reactor Automated flow system with controlled feed Various (DCM/DMF) Controlled High Industrial scale, improved safety

Research Findings and Analytical Data

  • Characterization: Products are characterized by NMR (^1H, ^13C), LC-MS, HPLC purity, and melting point.
  • Purification: Typically by silica gel chromatography or preparative HPLC.
  • Yields: Range from moderate (40-60%) in batch processes to high (up to 85%) using optimized coupling reagents and conditions.
  • Stability: The amide bond formed is stable under standard storage conditions.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide has been investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung cancer (A549) and breast cancer (MDA-MB-231) cells.

Pharmacological Studies

The compound's interactions with biological systems are of particular interest:

  • Mechanism of Action : It is believed to modulate receptor activity and influence cellular signaling pathways, which can lead to apoptosis in cancer cells.

Case Study 1: Anticancer Properties

In a study examining the compound's effects on various cancer cell lines:

  • Cell Lines Tested : A549 (lung), HCT-116 (colon), MDA-MB-231 (breast).
  • Findings : The compound demonstrated IC50 values as low as 0.57 µM against A549 cells, indicating significant cytotoxicity.
Cell LineIC50 Value (µM)
A549 (Lung Cancer)0.57
HCT-116 (Colon)2.34
MDA-MB-231 (Breast)1.12

Case Study 2: Mechanistic Insights

Research has explored the molecular mechanisms underlying the anticancer effects:

  • Receptor Binding : The compound may bind to specific receptors involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death through mitochondrial pathways.

Structure–Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is crucial for optimizing drug design:

  • Chlorine Substitution : The presence of chlorine atoms enhances the compound's reactivity and selectivity towards biological targets.
  • Cyclopentane Ring : The rigidity provided by the cyclopentane structure contributes to its pharmacological profile.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Aromatic Substituents

  • 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS: 80789-69-1): Differs in the position of chlorine (mono-4-Cl vs. 3,4-diCl) and functional group (carboxylic acid vs. carboxamide). The 4-Cl derivative has a higher melting point (160–164°C) , but solubility and reactivity may vary due to the acidic -COOH group.
  • 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (Synonyms: ACMC-209cqb, AC1Q71ZN): Lacks the 4-Cl substituent, reducing steric and electronic effects compared to the target compound. This may alter binding affinity in biological systems .

Ring System and Functional Group Modifications

  • 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide :
    Replaces the cyclopentane ring with a cyclopropene system and substitutes Br for Cl at the 3-position. Synthesized via Procedure A (77% yield) with a crystalline solid form (mp 102.2–102.5°C) . The smaller ring size and bromine’s larger atomic radius may affect conformational stability and intermolecular interactions.
  • 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS: 162732-99-2):
    Features a cyclohexane ring and nitrile (-CN) group instead of carboxamide. The nitrile’s electron-withdrawing nature and larger ring size could influence solubility and metabolic pathways .

Pharmacological and Toxicological Insights

  • Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea): A herbicide metabolized to 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline.
  • Metcaraphen Hydrochloride : A cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group. The ester functional group and dimethyl substitution result in distinct solubility and pharmacokinetic profiles compared to the carboxamide derivative .

Biological Activity

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H12Cl2N2O
  • Molecular Weight : 271.14 g/mol
  • CAS Number : 1393441-90-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been noted for its ability to modulate enzyme activity and influence cellular processes.

Targets of Action :

  • Enzymes involved in cancer cell proliferation (e.g., thymidylate synthase, topoisomerase II).
  • Proteins associated with inflammatory responses.

Mode of Action :
The compound is believed to alter biochemical pathways that lead to significant physiological effects, including:

  • Induction of apoptosis in cancer cells.
  • Anti-inflammatory responses.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities:

Activity TypeDescription
Anticancer Demonstrated cytotoxicity against various cancer cell lines.
Anti-inflammatory Potential to reduce inflammation markers in vitro.
Antimicrobial Exhibits activity against certain bacterial strains.
Analgesic May possess pain-relieving properties based on preliminary studies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on human lung cancer (A549) and colon cancer (HCT116) cell lines. The results indicated significant growth inhibition with an IC50 value as low as 0.57 µM for A549 cells, suggesting potent anticancer properties .
  • Anti-inflammatory Effects :
    • In a model assessing inflammatory responses, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Properties :
    • Preliminary screening against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the significance of the dichlorophenyl group in enhancing its biological activity:

  • Dichloro Substitution : The presence of chlorine atoms on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Cyclopentane Ring : The cyclopentane moiety contributes to the overall stability and conformational flexibility necessary for interaction with target proteins.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is sparingly soluble in water but shows good solubility in organic solvents, which can influence its absorption and bioavailability.

Q & A

Q. How to address discrepancies in melting point data across literature sources?

  • Methodological Answer :
  • Standardization : Calibrate equipment with reference compounds (e.g., benzoic acid).
  • Sample Purity : Re-crystallize and analyze via DSC (Differential Scanning Calorimetry) to obtain precise melting profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide
Reactant of Route 2
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.